N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine
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Overview
Description
N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyrimidine core substituted with a cyclopropyl group, a fluorophenyl group, and a thiazole ring, making it a complex and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl group. The cyclopropyl group is then added to the pyrimidine core through cyclopropanation reactions. The final step involves the coupling of the thiazole and pyrimidine rings under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to form stable complexes with proteins.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting cellular signaling pathways . The thiazole and pyrimidine rings play a crucial role in these interactions, providing the necessary binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Studied for its antimicrobial and antiproliferative activities.
Uniqueness
N-Cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine stands out due to its unique combination of a cyclopropyl group, a fluorophenyl group, and a thiazole ring. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
917810-42-5 |
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Molecular Formula |
C16H13FN4S |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C16H13FN4S/c17-11-3-1-10(2-4-11)14-15(22-9-19-14)13-7-8-18-16(21-13)20-12-5-6-12/h1-4,7-9,12H,5-6H2,(H,18,20,21) |
InChI Key |
OMNXGCCCICGDDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)C3=C(N=CS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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